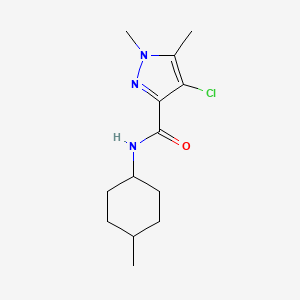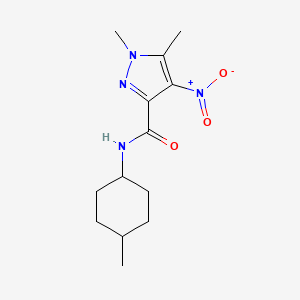
1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-ジメチル-N-(4-メチルシクロヘキシル)-4-ニトロ-1H-ピラゾール-3-カルボキサミドは、ピラゾール環、ニトロ基、カルボキサミド基を含むユニークな構造を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
1,5-ジメチル-N-(4-メチルシクロヘキシル)-4-ニトロ-1H-ピラゾール-3-カルボキサミドの合成は、通常、ピラゾール環の調製から始まる複数ステップを伴います。このプロセスには、次のステップが含まれる場合があります。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンを酸性または塩基性条件下で反応させることで達成できます。
カルボキサミドの形成: カルボキサミド基は、適切なアミン(4-メチルシクロヘキシルアミンなど)とピラゾール誘導体を適切な条件下で反応させることで導入できます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、制御された反応温度、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応の分析
反応の種類
1,5-ジメチル-N-(4-メチルシクロヘキシル)-4-ニトロ-1H-ピラゾール-3-カルボキサミドは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は、さらに酸化されてニトロソまたは他の酸化誘導体になります。
還元: ニトロ基は、触媒を用いた水素ガスまたは金属水素化物などの還元剤を使用してアミンに還元できます。
置換: この化合物は、特にニトロ基またはカルボキサミド基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは触媒水素化などの還元剤を使用できます。
置換: アミンまたはチオールなどの求核剤は、塩基性または酸性条件下で使用できます。
主要な生成物
酸化: 生成物には、ニトロソ誘導体またはその他の酸化型が含まれる場合があります。
還元: 生成物には、アミン誘導体が含まれる場合があります。
置換: 生成物は使用される求核剤によって異なり、さまざまな置換ピラゾール誘導体を含む場合があります。
4. 科学研究への応用
1,5-ジメチル-N-(4-メチルシクロヘキシル)-4-ニトロ-1H-ピラゾール-3-カルボキサミドは、科学研究においていくつかの用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: これは、創薬や開発における用途を持つ生物活性化合物として潜在力があります。
医学: 研究では、さまざまな病気の治療薬としての潜在力を探求できます。
産業: これは、新素材の開発または他の工業用化学物質の前駆体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process may include the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amine, such as 4-methylcyclohexylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products may include amine derivatives.
Substitution: Products depend on the nucleophile used and can include various substituted pyrazole derivatives.
科学的研究の応用
1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
1,5-ジメチル-N-(4-メチルシクロヘキシル)-4-ニトロ-1H-ピラゾール-3-カルボキサミドの作用機序は、特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に結合して、その活性を調節する可能性があります。ニトロ基とピラゾール環はこれらの相互作用に関与し、シグナル伝達経路または代謝プロセスに影響を与える可能性があります。
6. 類似化合物の比較
類似化合物
1,5-ジメチル-4-ニトロ-1H-ピラゾール-3-カルボキサミド: 4-メチルシクロヘキシル基がありません。
N-(4-メチルシクロヘキシル)-4-ニトロ-1H-ピラゾール-3-カルボキサミド: 1,5-ジメチル基がありません。
1,5-ジメチル-4-ニトロ-1H-ピラゾール-3-カルボン酸: カルボキサミド基の代わりにカルボン酸基が含まれています。
独自性
1,5-ジメチル-N-(4-メチルシクロヘキシル)-4-ニトロ-1H-ピラゾール-3-カルボキサミドは、特定の化学的および生物学的特性を与える官能基の組み合わせにより、独特です。
類似化合物との比較
Similar Compounds
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide: Lacks the 4-methylcyclohexyl group.
N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide: Lacks the 1,5-dimethyl groups.
1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
分子式 |
C13H20N4O3 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20N4O3/c1-8-4-6-10(7-5-8)14-13(18)11-12(17(19)20)9(2)16(3)15-11/h8,10H,4-7H2,1-3H3,(H,14,18) |
InChIキー |
OCYPAGKHCDUEML-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B10966636.png)
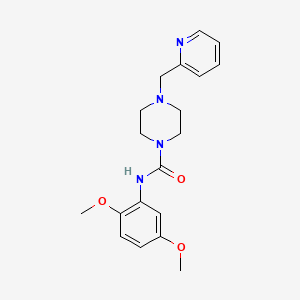
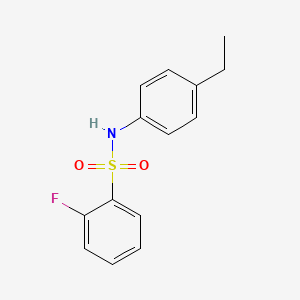
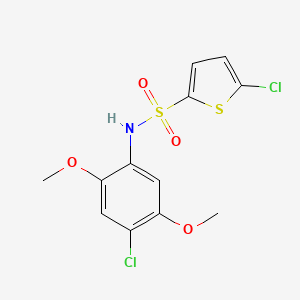
![butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10966664.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B10966671.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10966677.png)
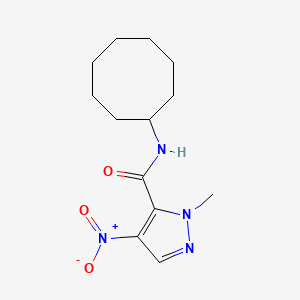
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10966698.png)
![2-{3-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10966703.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966723.png)
